molecular formula C11H12O3 B13584784 3-(3-(Methoxymethyl)phenyl)acrylic acid

3-(3-(Methoxymethyl)phenyl)acrylic acid

Cat. No.: B13584784
M. Wt: 192.21 g/mol
InChI Key: KFAVEWVVPAQNRS-AATRIKPKSA-N
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Description

3-(3-(Methoxymethyl)phenyl)acrylic acid is an organic compound with the molecular formula C11H12O3 It is characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Methoxymethyl)phenyl)acrylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(methoxymethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Methoxymethyl)phenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(3-(Methoxymethyl)phenyl)acrylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-(Methoxymethyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the methoxymethyl and acrylic acid groups allows for interactions with various biological molecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylacrylic acid: Lacks the methoxymethyl group, resulting in different reactivity and properties.

    3-(Methoxymethyl)benzoic acid: Contains a benzoic acid moiety instead of acrylic acid, leading to different chemical behavior.

    3-(Methoxymethyl)phenylboronic acid: Contains a boronic acid group, which imparts unique reactivity in cross-coupling reactions.

Uniqueness

3-(3-(Methoxymethyl)phenyl)acrylic acid is unique due to the presence of both methoxymethyl and acrylic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(E)-3-[3-(methoxymethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C11H12O3/c1-14-8-10-4-2-3-9(7-10)5-6-11(12)13/h2-7H,8H2,1H3,(H,12,13)/b6-5+

InChI Key

KFAVEWVVPAQNRS-AATRIKPKSA-N

Isomeric SMILES

COCC1=CC(=CC=C1)/C=C/C(=O)O

Canonical SMILES

COCC1=CC(=CC=C1)C=CC(=O)O

Origin of Product

United States

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